![molecular formula C14H24OSi B14201559 Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane CAS No. 828246-74-8](/img/structure/B14201559.png)
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane is an organosilicon compound known for its unique structural properties. This compound features a silane group bonded to a hexahydroazulene moiety, which imparts distinct chemical and physical characteristics. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane typically involves the reaction of 8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products. The use of automated systems and real-time monitoring further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The silane group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.
Scientific Research Applications
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of advanced materials, coatings, and as a component in the semiconductor industry.
Mechanism of Action
The mechanism of action of Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways and cellular processes, making the compound a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the hexahydroazulene moiety.
1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene: A structurally related compound with different functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another compound with a similar core structure but different substituents.
Uniqueness
Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane stands out due to its unique combination of a silane group and a hexahydroazulene moiety. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industry.
Properties
CAS No. |
828246-74-8 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
trimethyl-[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane |
InChI |
InChI=1S/C14H24OSi/c1-11-8-9-13(15-16(2,3)4)10-12-6-5-7-14(11)12/h9,12H,5-8,10H2,1-4H3 |
InChI Key |
LWUHYVAKSAPYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2CC(=CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


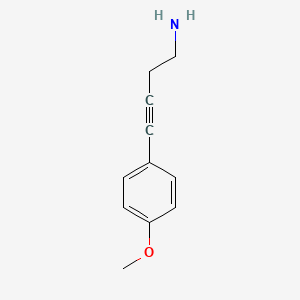

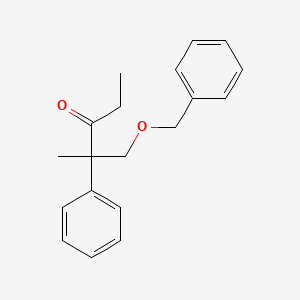


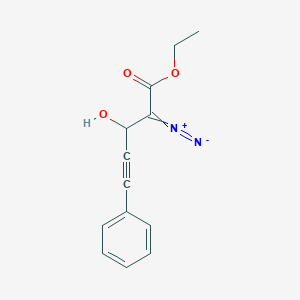

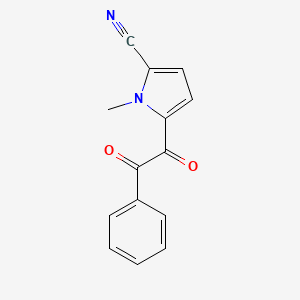
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

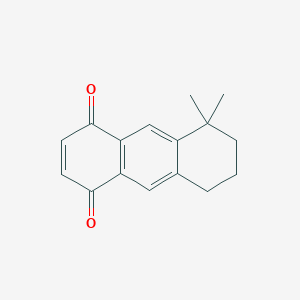
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)

